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molecular formula C6H6ClNO2 B3052124 Pyridine, 2-chloro-4-methoxy-, 1-oxide CAS No. 38608-87-6

Pyridine, 2-chloro-4-methoxy-, 1-oxide

Cat. No. B3052124
M. Wt: 159.57 g/mol
InChI Key: YLWRUNDOGZQCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587240

Procedure details

Sodium (0.46 g) is dissolved in absolute methanol (50 ml) and the resultant solution of sodium methoxide is added to a solution of 2-chloro-4-nitropyridine-1-oxide (3.5 g, prepared as described in Example 1) in methanol (10 ml). The reaction mixture is allowed to stand at room temperature for 50 hours and is then subjected to rotary evaporation to give 2-chloro-4-methoxypyridine-1-oxide.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O-:3].[Na+].[Cl:5][C:6]1[CH:11]=[C:10]([N+]([O-])=O)[CH:9]=[CH:8][N+:7]=1[O-:15]>CO>[Cl:5][C:6]1[CH:11]=[C:10]([O:3][CH3:2])[CH:9]=[CH:8][N+:7]=1[O-:15] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then subjected to rotary evaporation

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
ClC1=[N+](C=CC(=C1)OC)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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